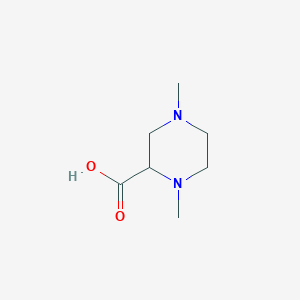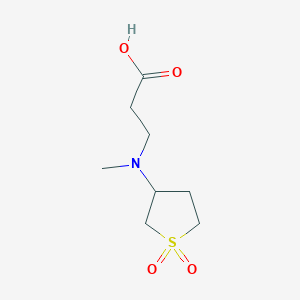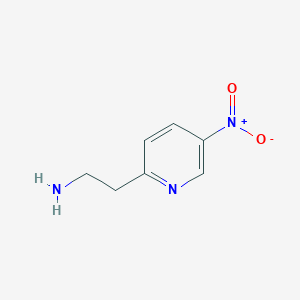
3,5-Difluoropyridin-4-ol
Vue d'ensemble
Description
“3,5-Difluoropyridin-4-ol” is a chemical compound with the molecular formula C5H3F2NO . It is used in the chemical industry as an intermediate .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, often involves the use of nucleophilic substitution reactions . For instance, commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine can be treated with sodium methoxide to yield the desired product .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with two fluorine atoms and one hydroxyl group attached . The InChI code for this compound is 1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 131.08 g/mol.
Applications De Recherche Scientifique
Synthèse de Pyridines Fluorées
Les pyridines fluorées, y compris le 3,5-Difluoropyridin-4-ol, présentent un grand intérêt en raison de leurs propriétés physiques, chimiques et biologiques uniques . Elles ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés . La synthèse de ces composés reste un défi, et le développement de nouvelles méthodes de synthèse est un domaine de recherche actif .
Préparation de Pyridines Substituées par 18 F
Le this compound pourrait potentiellement être utilisé dans la synthèse de pyridines substituées par 18 F . Ces composés présentent un intérêt particulier en tant qu'agents d'imagerie potentiels pour diverses applications biologiques .
Recherche Médicale
Le this compound pourrait être utilisé dans la recherche médicale en raison de son activité biologique potentielle. Les effets biologiques spécifiques de ce composé ne sont pas encore complètement compris, et des recherches supplémentaires sont nécessaires pour explorer ses applications médicales potentielles.
Recherche Environnementale
Ce composé pourrait également être utilisé dans la recherche environnementale. La présence d'atomes de fluor dans la molécule pourrait potentiellement influencer son comportement et ses effets environnementaux.
Recherche Industrielle
Dans le secteur industriel, le this compound pourrait être utilisé dans le développement de nouveaux matériaux et procédés. Ses propriétés chimiques uniques pourraient potentiellement être exploitées pour diverses applications industrielles.
Recherche Agricole
L'introduction d'atomes de fluor dans les structures principales est une modification courante dans la recherche de nouveaux produits agricoles avec des propriétés physiques, biologiques et environnementales améliorées . Le this compound, en tant que composé contenant du fluor, pourrait potentiellement être utilisé dans ce contexte .
Mécanisme D'action
The mechanism of action of 3,5-Difluoropyridin-4-olpyridin-4-ol is not well understood. However, it is believed that the compound acts as an acid-base catalyst in certain chemical reactions. It is also believed that the compound may act as a Lewis acid, which is a type of catalyst that can facilitate electron transfer between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Difluoropyridin-4-olpyridin-4-ol are not well understood. However, the compound has been shown to have antifungal and antibacterial properties, as well as anti-inflammatory effects. Additionally, 3,5-Difluoropyridin-4-olpyridin-4-ol has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3,5-Difluoropyridin-4-olpyridin-4-ol in laboratory experiments is its ability to act as a catalyst in various chemical reactions. Additionally, the compound is relatively stable and is not easily degraded by light or heat. One limitation of using 3,5-Difluoropyridin-4-olpyridin-4-ol in laboratory experiments is that it can be toxic if ingested. Therefore, it is important to take proper safety precautions when handling the compound.
Orientations Futures
The potential future directions of 3,5-Difluoropyridin-4-olpyridin-4-ol are numerous. One potential direction is to further explore the compound’s antifungal and antibacterial properties. Additionally, further research could be conducted to explore the compound’s potential applications in the pharmaceutical and food industries. Additionally, further research could be conducted to explore the compound’s potential applications in the synthesis of various polymers. Finally, further research could be conducted to explore the compound’s potential applications in the synthesis of various organic compounds.
Safety and Hazards
Propriétés
IUPAC Name |
3,5-difluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCZASSCYKBJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612325 | |
| Record name | 3,5-Difluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253435-48-2 | |
| Record name | 3,5-Difluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



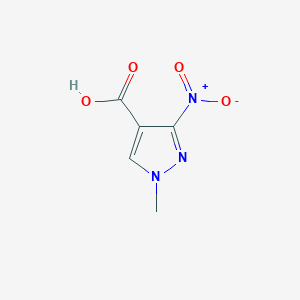
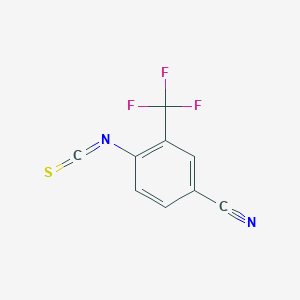

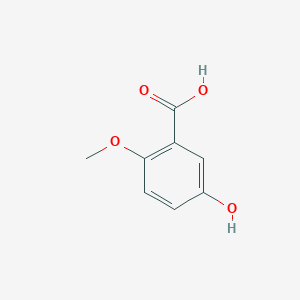
![N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine](/img/structure/B1612136.png)
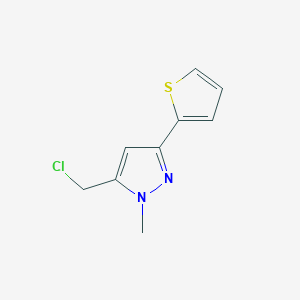
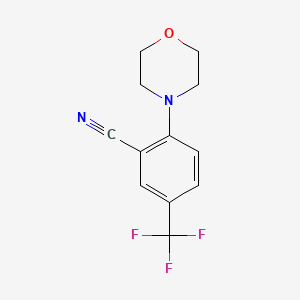


![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1612142.png)
